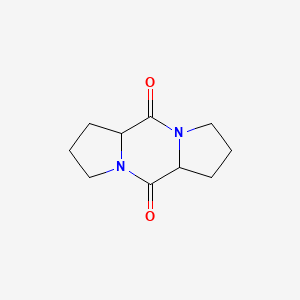

Cyclo(Pro-Pro)

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKASXWPLSXFART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N3CCCC3C(=O)N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclo(Pro-Pro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Pro), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, has garnered interest within the scientific community for its unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of Cyclo(Pro-Pro), including its structure, molecular characteristics, and solubility. It further outlines detailed, generalized experimental protocols for the characterization of this and similar cyclic dipeptides using modern analytical techniques. In the absence of established specific signaling pathway involvement for Cyclo(Pro-Pro), this guide also presents a logical experimental workflow for the synthesis, characterization, and biological screening of novel cyclic dipeptides, visualized using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of peptide-based therapeutics and other applications.

Core Chemical Properties

Cyclo(Pro-Pro), also known as (3S,8aS)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a bicyclic compound formed from the condensation of two L-proline amino acid residues. Its rigid structure imparts specific chemical and physical properties that are of interest in various research contexts.

Structure and Nomenclature

-

IUPAC Name : 1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione[1]

-

CAS Number : 6708-06-1 (for the unspecified stereoisomer), 19943-27-2 (for Cyclo(L-Pro-L-Pro))[1][2]

-

Canonical SMILES : C1CC2C(=O)N3CCCC3C(=O)N2C1[2]

Physicochemical Data

A summary of the key physicochemical properties of Cyclo(Pro-Pro) is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimental data for others, such as a definitive melting point, remain to be robustly established in the literature.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Monoisotopic Mass | 194.105527694 Da | [1] |

| Appearance | Powder | [3] |

| Melting Point | Not experimentally determined in cited sources. | |

| Boiling Point | 447.9±34.0 °C (Predicted) | [4] |

| Density | 1.32 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][5] Limited water solubility is expected for similar cyclic dipeptides.[6] | |

| Storage | Desiccate at -20°C for long-term storage.[3] | |

| XLogP3-AA | 0.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 |

Experimental Protocols for Characterization

The structural elucidation and purity assessment of Cyclo(Pro-Pro) and other cyclic dipeptides are crucial for their study and application. The following sections provide detailed, generalized methodologies for key analytical techniques.

Synthesis of Cyclo(L-Pro-L-Pro)

A common method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor.

Materials:

-

L-Proline

-

Protecting groups (e.g., Boc, Fmoc)

-

Coupling agents (e.g., DCC, HBTU)

-

Deprotection reagents (e.g., TFA, piperidine)

-

Solvents (e.g., DMF, DCM)

-

Base (e.g., DIPEA)

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Protection: Protect the N-terminus of one L-proline molecule and the C-terminus of a second L-proline molecule.

-

Coupling: Couple the two protected proline residues using a suitable coupling agent to form a linear dipeptide.

-

Deprotection: Selectively deprotect either the N-terminus or the C-terminus of the linear dipeptide.

-

Cyclization: Induce intramolecular cyclization of the deprotected linear dipeptide under dilute conditions, often in the presence of a base, to favor the formation of the cyclic product over intermolecular polymerization.

-

Purification: Purify the crude Cyclo(L-Pro-L-Pro) product using techniques such as column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of cyclic peptides.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified Cyclo(Pro-Pro) in a suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and correlations to confirm the structure of Cyclo(Pro-Pro).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Liquid chromatography system (for LC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Cyclo(Pro-Pro) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).

-

Infusion or LC-MS: Introduce the sample into the mass spectrometer either by direct infusion or via a liquid chromatography column for separation from any impurities.

-

MS¹ Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).

-

MS² (Tandem MS) Scan: Select the molecular ion and subject it to fragmentation (e.g., through collision-induced dissociation - CID) to obtain a tandem mass spectrum.

-

Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern, which can provide structural information. Diketopiperazines often show characteristic fragmentation patterns, such as the loss of CO.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Instrumentation:

-

FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid Cyclo(Pro-Pro) powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet containing the sample.

-

Spectrum Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in Cyclo(Pro-Pro). Key absorptions would include C=O stretching vibrations for the amide groups and C-H stretching and bending vibrations for the aliphatic rings. The amide I band is particularly useful for secondary structure analysis of peptides.[8][9]

X-ray Crystallography

Single-crystal X-ray crystallography can provide the definitive three-dimensional structure of Cyclo(Pro-Pro) in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of Cyclo(Pro-Pro) of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on the goniometer of an X-ray diffractometer.

-

Data Collection: Irradiate the crystal with X-rays and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Experimental and Logical Workflows

Given the nascent stage of research into the specific biological activities of Cyclo(Pro-Pro), a defined signaling pathway cannot be depicted. However, a generalized experimental workflow for the discovery and initial characterization of a novel cyclic dipeptide is highly relevant for the target audience.

General Workflow for Cyclic Dipeptide Discovery and Characterization

The following diagram illustrates a logical progression from the synthesis or isolation of a novel cyclic dipeptide to its initial biological evaluation.

Caption: A logical workflow for the discovery and development of cyclic dipeptides.

Conclusion

Cyclo(Pro-Pro) is a structurally intriguing cyclic dipeptide with well-defined fundamental chemical properties. While its specific biological roles and interactions with signaling pathways are not yet extensively documented, the methodologies for its synthesis and characterization are well-established within the broader field of peptide chemistry. This guide provides a foundational understanding of Cyclo(Pro-Pro) and offers practical, generalized protocols for its study. The presented workflow serves as a strategic roadmap for researchers and drug development professionals embarking on the investigation of this and other novel cyclic dipeptides, from initial discovery to preclinical evaluation. Further research into the biological activities of Cyclo(Pro-Pro) is warranted to fully elucidate its potential therapeutic applications.

References

- 1. Cyclo(Pro-Pro) | C10H14N2O2 | CID 529063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclo(L-Pro-L-Pro) | 19943-27-2 | BCD-3246 | Biosynth [biosynth.com]

- 3. Cyclo(Pro-Pro) | CAS:6708-06-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. CYCLO(-GLY-PRO) CAS#: 3705-27-9 [m.chemicalbook.com]

- 5. Cyclo(Pro-Pro) | CAS:6708-06-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. uniscience.co.kr [uniscience.co.kr]

- 7. researchgate.net [researchgate.net]

- 8. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(Pro-Pro): A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Pro), a proline-containing 2,5-diketopiperazine (DKP), is a naturally occurring cyclic dipeptide with a range of biological activities that have garnered interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of Cyclo(Pro-Pro) and details the methodologies for its isolation and purification. The document summarizes quantitative data on its occurrence and outlines key experimental protocols. Furthermore, it explores the signaling pathways modulated by related proline-containing DKPs, offering insights into their potential mechanisms of action.

Natural Sources of Cyclo(Pro-Pro)

Cyclo(Pro-Pro) has been identified in a diverse array of natural sources, spanning from microorganisms to food products. Microbial sources, in particular, represent a rich reservoir of this and other structurally related DKPs.

Table 1: Natural Occurrences of Cyclo(Pro-Pro) and Related Proline-Containing Diketopiperazines

| Natural Source | Organism/Material | Specific Compound(s) Identified | Reference(s) |

| Bacteria | Lactobacillus brevis | Cyclo(Pro-Pro), Cyclo(Leu-Pro), Cyclo(Phe-Pro) | [1] |

| Pseudomonas sesami | Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), Cyclo(D-Leu-L-Pro) | [2] | |

| Bacillus subtilis | Cyclo(S-Pro-S-Phe), Cyclo(R-Pro-S-Phe) | [3] | |

| Streptomyces sp. | Cyclo(L-Pro-L-Tyr), Cyclo(D-Pro-L-Tyr) | [4] | |

| Fungi | Aspergillus fumigatus | Cyclo(Pro-Pro) | [5] |

| Nigrospora sp. | Cyclo(Pro-Pro) | [1] | |

| Aspergillus flavus | Cyclo-(L-Pro-L-Phe) | [6] | |

| Marine Organisms | Marine Sponges (and associated bacteria) | Various diketopiperazines, including proline derivatives | [7][8][9][10] |

| Plants/Food | Roasted Coffee (Coffea arabica) | Cyclo(Pro-Pro), Cyclo(Pro-Ile), Cyclo(Pro-Leu), Cyclo(Pro-Phe), Cyclo(Pro-Val) | [5][11][12] |

Isolation and Purification of Cyclo(Pro-Pro)

The isolation of Cyclo(Pro-Pro) from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. The specific protocol can be adapted based on the source material and the desired purity of the final product.

General Experimental Workflow for Isolation from Microbial Cultures

The following diagram illustrates a typical workflow for the isolation and purification of Cyclo(Pro-Pro) from a microbial fermentation broth.

Detailed Experimental Protocols

This protocol is adapted from methodologies described for the isolation of cyclic dipeptides from bacterial cultures.

-

Cultivation: Culture Lactobacillus brevis in a suitable broth medium (e.g., MRS broth) under optimal growth conditions.

-

Extraction:

-

Centrifuge the culture broth to separate the supernatant and cell pellet.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest and concentrate.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

-

Identification: Confirm the structure of the purified compound as Cyclo(Pro-Pro) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

This protocol is based on methods used for the analysis of diketopiperazines in coffee.[12]

-

Extraction:

-

Prepare a hot water extract of roasted coffee grounds.

-

For brews, pass the extract through a polyamide column to remove interfering substances.

-

Alternatively, perform a solvent extraction of the aqueous extract with chloroform.

-

-

Purification:

-

Fractionate the extract using gel chromatography.

-

-

Analysis and Identification:

-

Identify Cyclo(Pro-Pro) in the fractions by LC-ESI-MS/MS and GC-EI-MS by comparing retention times and fragmentation patterns with a reference standard.[12]

-

Quantitative Analysis

The quantification of Cyclo(Pro-Pro) in complex matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

Table 2: Quantitative Data for Proline-Containing Diketopiperazines

| Sample | Compound | Concentration | Analytical Method | Reference(s) |

| Goishi Tea | 17 Proline-containing DKPs (total) | 3.40 mg/L | LC-MS/MS | [6] |

| Lactobacillus brevis R2Δ fermented MRS-broth | Cyclo(Pro-Pro) | Significantly higher than control | HRGC/MS with stable isotope dilution assay | [1] |

Signaling Pathways Modulated by Proline-Containing Diketopiperazines

While specific signaling pathways for Cyclo(Pro-Pro) are still under extensive investigation, studies on structurally similar proline-containing DKPs have elucidated their interactions with key cellular signaling cascades. These findings provide a valuable framework for understanding the potential mechanisms of action of Cyclo(Pro-Pro).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Some proline-containing DKPs have been shown to inhibit this pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Cyclo(His-Pro), a related cyclic dipeptide, is a known activator of this pathway.

PPAR-γ Activation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating adipogenesis and inflammation. Cyclo-(L-Pro-L-Phe) has been identified as a partial agonist of PPAR-γ.

Conclusion

Cyclo(Pro-Pro) is a readily available natural product with a diverse range of biological activities. Its presence in various microbial and food sources makes it an interesting candidate for further pharmacological investigation. The detailed isolation and analytical protocols provided in this guide offer a solid foundation for researchers to purify and quantify this compound. Furthermore, the elucidation of signaling pathways modulated by related proline-containing DKPs opens up avenues for exploring the specific mechanisms of action of Cyclo(Pro-Pro) and its potential as a lead compound in drug discovery and development. Further research is warranted to fully characterize its biological effects and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.plos.org [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential anticancer effects of cyclo(‐Pro‐Tyr) against N‐diethyl nitrosamine induced hepatocellular carcinoma in mouse through PI3K/AKT signaling | Semantic Scholar [semanticscholar.org]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Cyclo(Pro-Pro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Pro), a cyclic dipeptide (CDP) composed of two proline residues, is a member of the diverse family of 2,5-diketopiperazines (DKPs) produced by a wide array of microorganisms. These molecules have garnered significant interest in the scientific community due to their unique structural properties and potential biological activities. Understanding the biosynthetic pathways leading to Cyclo(Pro-Pro) is crucial for harnessing its therapeutic potential and for the development of novel derivatives through synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthesis pathways of Cyclo(Pro-Pro) in microorganisms, focusing on the two primary enzymatic systems involved: Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). This document details the mechanisms of these pathways, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the biosynthetic machinery.

Introduction to Cyclo(Pro-Pro) and its Significance

Cyclic dipeptides, including those containing proline, are prevalent in nature and are known to be produced by various bacteria and fungi.[1] Proline-containing DKPs are noted for their conformational rigidity, which makes them resistant to enzymatic degradation.[2] While much of the research has focused on hetero-dipeptides, the homodipeptide Cyclo(Pro-Pro) represents a fundamental scaffold whose biosynthesis provides insights into the substrate specificity and catalytic mechanisms of the responsible enzymes. The biological roles of many CDPs are still being elucidated, but they are known to be involved in processes such as quorum sensing and can exhibit a range of bioactivities, including antimicrobial and antitumor effects.[3]

Biosynthetic Pathways of Cyclo(Pro-Pro)

The microbial production of Cyclo(Pro-Pro) is primarily attributed to two distinct enzymatic pathways that operate independently of ribosomal protein synthesis.

Non-ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular enzymatic assembly lines responsible for the synthesis of a vast array of complex natural products.[4] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.

Mechanism of NRPS-mediated Cyclo(Pro-Pro) Synthesis:

-

Adenylation (A) Domain: The process begins with the recognition and activation of a proline molecule by the A-domain through the hydrolysis of ATP to AMP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated prolyl-adenylate is then transferred to the phosphopantetheinyl arm of the adjacent T-domain, forming a covalent thioester bond.

-

Condensation (C) Domain: A second proline, activated and loaded onto the T-domain of an adjacent module in the same or a separate NRPS protein, is then brought into proximity. The C-domain catalyzes the formation of a peptide bond between the two proline residues.

-

Thioesterase (TE) Domain: The final step involves a terminal TE domain which catalyzes the release of the dipeptide from the NRPS machinery. This release often occurs through an intramolecular cyclization, yielding Cyclo(Pro-Pro). In some instances, Cyclo(Pro-Pro) can also be formed as a truncated byproduct of a larger NRPS pathway.[5]

Cyclodipeptide Synthases (CDPSs)

CDPSs represent a more recently discovered family of enzymes that utilize a distinct mechanism for cyclodipeptide synthesis. Unlike the large, multi-modular NRPSs, CDPSs are typically smaller, single-domain enzymes.[6]

Mechanism of CDPS-mediated Cyclo(Pro-Pro) Synthesis:

CDPSs employ a ping-pong mechanism that utilizes two aminoacyl-tRNAs (aa-tRNAs) as substrates, thereby diverting them from their primary role in ribosomal protein synthesis.[7][8]

-

Acyl-Enzyme Intermediate Formation: The first Prolyl-tRNA binds to the CDPS, and the prolyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate. The deacylated tRNA is then released.

-

Dipeptidyl-Enzyme Intermediate Formation: The second Prolyl-tRNA binds to the acyl-enzyme intermediate. The amino group of the second proline attacks the carbonyl carbon of the enzyme-bound proline, forming a dipeptidyl-enzyme intermediate. The second deacylated tRNA is subsequently released.

-

Intramolecular Cyclization: The dipeptidyl-enzyme intermediate undergoes an intramolecular nucleophilic attack by the N-terminal amino group on the C-terminal ester linkage. This cyclization reaction releases Cyclo(Pro-Pro) from the enzyme, regenerating the free CDPS for another catalytic cycle.

Quantitative Data

Quantitative data specifically for the biosynthesis of Cyclo(Pro-Pro) is not extensively reported in the literature. However, data from studies on other proline-containing cyclodipeptides can provide valuable insights.

| Parameter | Enzyme/System | Substrate(s) | Value | Organism | Reference |

| Enzyme Kinetics | |||||

| Km | PvfC (NRPS A-domain) | L-Val | 0.13 ± 0.02 mM | Pseudomonas entomophila L48 | [9] |

| kcat | PvfC (NRPS A-domain) | L-Val | 110 ± 3 min-1 | Pseudomonas entomophila L48 | [9] |

| kcat/Km | PvfC (NRPS A-domain) | L-Val | 850 mM-1min-1 | Pseudomonas entomophila L48 | [9] |

| Product Yield | |||||

| Titer | Heterologous expression of sazA (CDPS) | Tryptophan | ~5 mg/L (for Cyclo(Trp-Trp)) | E. coli | [7] |

| Inhibitor Concentration | |||||

| IC50 | Cyclo(His-Pro) on GAPC1 | GAPC1 | ~200 µM | Arabidopsis thaliana | [8] |

Note: The data presented for PvfC relates to its preference for L-Valine but demonstrates the type of kinetic data that can be obtained for NRPS adenylation domains. The yield for Cyclo(Trp-Trp) from a heterologously expressed CDPS gives an indication of the potential production levels for other cyclodipeptides.

Experimental Protocols

The study of Cyclo(Pro-Pro) biosynthesis involves a combination of genetic, biochemical, and analytical techniques.

Identification of Biosynthetic Genes

Workflow:

Methodology:

-

Genome Mining: The genome of a microorganism known to produce Cyclo(Pro-Pro) is sequenced. Bioinformatic tools such as antiSMASH and BLAST are used to identify putative NRPS and CDPS gene clusters based on conserved domains (e.g., Adenylation, Thiolation, Condensation domains for NRPS; CDPS-specific motifs).

-

Gene Inactivation: The candidate gene or gene cluster is inactivated using techniques like homologous recombination or CRISPR-Cas9.

-

Metabolite Profiling: The metabolite profiles of the wild-type and mutant strains are compared using Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the Cyclo(Pro-Pro) peak in the mutant strain confirms the involvement of the inactivated gene in its biosynthesis.

Heterologous Expression and In Vitro Characterization

Workflow:

Methodology:

-

Cloning and Expression: The identified NRPS or CDPS gene is cloned into a suitable expression vector and introduced into a heterologous host, such as E. coli or Streptomyces albus.[7]

-

Fermentation and Extraction: The recombinant strain is cultured, and the supernatant or cell lysate is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Identification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to purify Cyclo(Pro-Pro). The structure of the purified compound is confirmed using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]

-

In Vitro Enzyme Assays: For detailed kinetic analysis, the enzyme is overexpressed and purified. For NRPS A-domains, the amino acid specificity can be determined using the ATP-[³²P]PPi exchange assay.[9] For CDPSs, in vitro reactions can be performed using purified enzyme, Prolyl-tRNA, and other necessary components, with product formation monitored by LC-MS.

Conclusion and Future Perspectives

The biosynthesis of Cyclo(Pro-Pro) in microorganisms is a fascinating example of nature's ability to generate structural diversity through elegant enzymatic machinery. While the general principles of NRPS and CDPS pathways are well-established, a deeper understanding of the specific enzymes responsible for Cyclo(Pro-Pro) formation, including their structure, kinetics, and substrate specificity, is still an area of active research. Future efforts in genome mining, combined with advanced techniques in synthetic biology and enzyme engineering, will undoubtedly uncover novel Cyclo(Pro-Pro) producing systems and pave the way for the rational design and production of new DKP derivatives with enhanced therapeutic properties. The detailed methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and exploiting the microbial world for the discovery and development of novel pharmaceuticals.

References

- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 4. The heterologous expression and characterization of human prostaglandin G/H synthase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin production by the microalga with heterologous expression of cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering a Cyclodipeptide Synthase Pathway Encoding Prenylated Indole Alkaloids in Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(Pro-Pro) mechanism of action in biological systems

An In-depth Technical Guide on the Mechanism of Action of Cyclo(Pro-Pro) in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Pro-Pro), also known as (3S,8aS)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products. It is the simplest cyclic dipeptide formed from two proline residues. Found in a variety of natural sources including microorganisms like Aspergillus fumigatus and Streptomyces xiamenensis, as well as in food products such as coffee, Cyclo(Pro-Pro) represents a core structural motif in more complex bioactive peptides.[1] While the biological activities of many proline-containing DKPs are well-documented, the specific mechanism of action of the Cyclo(Pro-Pro) core is an area of focused research. This technical guide provides a comprehensive overview of the known mechanisms of action of Cyclo(Pro-Pro), with a detailed focus on its well-elucidated role in plant defense signaling, and a discussion of its potential, though less characterized, activities in other biological systems.

Core Mechanism of Action: Induction of Plant Systemic Resistance

The most clearly defined biological function of Cyclo(Pro-Pro) is its role as an elicitor of systemic acquired resistance (SAR) in plants. Both stereoisomers, Cyclo(L-Pro-L-Pro) and Cyclo(D-Pro-D-Pro), have been demonstrated to induce robust defense responses in the model plant Nicotiana benthamiana, protecting it from subsequent infections by pathogens such as the oomycete Phytophthora nicotianae and the Tobacco mosaic virus (TMV).[2][3]

Signaling Pathway

The mechanism of Cyclo(Pro-Pro)-induced resistance is mediated primarily through the salicylic acid (SA)-dependent signaling pathway, a cornerstone of plant immunity.[2][3] The key events in this pathway are as follows:

-

Initial Cellular Responses : Upon recognition by the plant, Cyclo(Pro-Pro) triggers rapid physiological changes. These include the closure of stomata, which act as entry points for pathogens, and the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2][3]

-

Second Messenger Activation : The perception of Cyclo(Pro-Pro) leads to an increase in cytosolic calcium ions (Ca²⁺) and the production of nitric oxide (NO) in guard cells. Both Ca²⁺ and NO are critical second messengers in plant defense signaling.[3]

-

Salicylic Acid Accumulation : These initial events lead to a significant increase in the cellular levels of salicylic acid. SA is a key plant defense hormone that orchestrates a broad-spectrum defense response.[2][3]

-

Activation of Defense Genes : The elevated SA levels activate downstream signaling cascades, culminating in the up-regulation of defense-related genes. A primary marker for the activation of the SA pathway is the increased expression of the Pathogenesis-Related 1a (PR-1a) gene and the subsequent accumulation of the PR-1a protein.[2] These proteins are thought to have direct antimicrobial activities and are hallmarks of systemic acquired resistance.

Data Presentation: Efficacy in Plant Disease Resistance

The following table summarizes the quantitative efficacy of Cyclo(Pro-Pro) stereoisomers in reducing disease symptoms in Nicotiana benthamiana.

| Compound | Concentration | Pathogen | Efficacy (Inhibition of Lesion Expansion) | Reference |

| Cyclo(L-Pro-L-Pro) | 1 mM | Phytophthora nicotianae | 59.25% | [2] |

| Cyclo(D-Pro-D-Pro) | 1 mM | Phytophthora nicotianae | 57.32% | [2] |

Experimental Protocols: Plant Resistance Assays

-

Plant Material : Nicotiana benthamiana plants are grown in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

-

Elicitor Treatment : A solution of Cyclo(Pro-Pro) (e.g., 1 mM in sterile distilled water) is infiltrated into a small spot on one half of a fully expanded leaf using a needleless syringe. Control plants are infiltrated with sterile distilled water.

-

Pathogen Inoculation : After a 4-hour incubation period, the opposite side of the same leaf is inoculated with a mycelial plug (e.g., 7x7 mm) of actively growing P. nicotianae.

-

Incubation and Assessment : The inoculated leaves are detached, placed in Petri dishes with moist filter paper, and incubated under the same growth conditions.

-

Data Collection : Disease symptoms, specifically the diameter of the necrotic lesions, are measured at 48 hours post-inoculation. The inhibition rate is calculated relative to the control group.

ROS, specifically H₂O₂, can be detected by staining with 3,3'-diaminobenzidine (DAB). Leaves are infiltrated with Cyclo(Pro-Pro), and after a set time, they are detached and submerged in a DAB solution (1 mg/mL, pH 3.8) in the dark. After incubation, the leaves are bleached in boiling ethanol to remove chlorophyll, revealing the brown precipitate formed by the reaction of DAB with H₂O₂.[4]

SA levels in plant tissues are typically quantified using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS), providing high sensitivity and specificity.

Total RNA is extracted from leaf tissue, followed by cDNA synthesis. Quantitative real-time PCR (RT-qPCR) is then performed using primers specific for the PR-1a gene. Gene expression levels are normalized to a housekeeping gene (e.g., actin) to determine the relative fold change in expression upon treatment with Cyclo(Pro-Pro).

Potential Mechanisms of Action in Other Systems

While the mechanism of Cyclo(Pro-Pro) in plants is well-supported, its role in mammalian systems is not yet clearly defined. Research on structurally related proline-containing DKPs and larger peptides incorporating the Cyclo(Pro-Pro) motif suggests potential avenues for its biological activity. It is critical to note that these are areas for further investigation, and these mechanisms cannot be directly attributed to Cyclo(Pro-Pro) without specific experimental validation.

Potential Neuromodulatory Effects

Preliminary information from commercial suppliers suggests that Cyclo(L-Pro-L-Pro) may increase locomotor activity and cytosolic calcium levels in cells, and could potentially inhibit dopamine uptake.[5] This points towards a possible, though unconfirmed, neuromodulatory role. The related DKP, Cyclo(His-Pro), has been more extensively studied and is known to exert neuroprotective effects.[6]

Potential Anti-inflammatory and Immunosuppressive Activity

Many DKPs exhibit anti-inflammatory and immunosuppressive properties. For example, Cyclo(L-Pro-L-Val) has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, by preventing the phosphorylation of IKKα/β and IκBα.[7] Furthermore, larger cyclic peptides that contain the Pro-Pro sequence as a core structural element have demonstrated potent immunosuppressive activities.

The following table summarizes the biological activities of some complex cyclic peptides that contain the Pro-Pro scaffold.

| Compound | Biological Activity | Quantitative Data (IC₅₀) | Cell Line / Model | Reference |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Cytotoxic | ~10 µM | Melanoma Cells (DMBC29) | [2][8] |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Cytostatic | ~40 µM | Melanoma Cells (DMBC29) | [2][8] |

| Cyclo-[D-Pro-Pro-β³-HoPhe-Phe-] (P03) | Inhibition of T-cell proliferation | - | Human PBMCs | [9] |

| Cyclo-[D-Pro-Pro-β³-HoPhe-Phe-] (P03) | Inhibition of TNF-α production | Potent at 1-10 µg/mL | Human whole blood cells | [9] |

Disclaimer: The activities listed above are for complex peptides containing a Pro-Pro motif and may not be representative of the activity of Cyclo(Pro-Pro) itself.

Conclusion and Future Directions

The current body of scientific evidence has firmly established a mechanism of action for Cyclo(Pro-Pro) as an elicitor of the salicylic acid-dependent defense pathway in plants. This discovery opens potential applications for Cyclo(Pro-Pro) as a natural and effective plant activator in agriculture.

In contrast, the role of Cyclo(Pro-Pro) in mammalian systems remains largely unexplored. The biological activities of structurally related diketopiperazines and larger peptides containing the Cyclo(Pro-Pro) scaffold suggest that it may possess latent neuromodulatory, anti-inflammatory, or anticancer properties. Future research should focus on systematic screening of Cyclo(Pro-Pro) in a variety of mammalian cell-based assays to identify its specific molecular targets and delineate its signaling pathways. Such studies will be crucial to unlock the full therapeutic potential of this fundamental and naturally occurring cyclic dipeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l‐Pro‐l‐Pro) and cyclo (d‐Pro‐d‐Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of systemic disease resistance in Nicotiana benthamiana by the cyclodipeptides cyclo (l-Pro-l-Pro) and cyclo (d-Pro-d-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of Nicotiana benthamiana cell death induced by citrus chlorotic dwarf-associated virus-RepA protein by WRKY 1 [frontiersin.org]

- 5. biosynth.com [biosynth.com]

- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Cyclo(Pro-Pro) research

An In-Depth Technical Guide to the Discovery and History of Cyclo(Pro-Pro) Research

Introduction

Cyclo(L-prolyl-L-proline), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, represents one of the simplest and most fundamental examples of this ubiquitous family of natural products. Comprising two proline residues cyclized via amide bonds, its rigid structure has long been a subject of interest, from early investigations into peptide chemistry to modern drug discovery efforts. Initially identified from various natural sources, including microorganisms and marine sponges, Cyclo(Pro-Pro) and its analogs have demonstrated a compelling range of biological activities, most notably as nootropic and neuroprotective agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of Cyclo(Pro-Pro) research, tailored for researchers, scientists, and drug development professionals. It details key experimental protocols, summarizes quantitative data, and visualizes critical pathways to offer a thorough understanding of this significant molecule.

Discovery and Natural Occurrence

The history of Cyclo(Pro-Pro) is intertwined with the broader exploration of diketopiperazines, which are frequently isolated as metabolic byproducts from bacteria, fungi, and marine organisms. While a single seminal discovery paper is not prominent, its identification has been reported in various contexts. For instance, Cyclo(Pro-Pro) has been quantified in cultures of Lactobacillus brevis, a lactic acid bacterium, suggesting a role in microbial metabolism and interactions.[1][2] Furthermore, related proline-arginine dipeptide skeletons that are believed to be biogenetic precursors to oxidized guanidinyl-Cyclo(Pro-Pro) have been isolated from the marine sponge Axinella vaceleti.[1][2] These findings establish Cyclo(Pro-Pro) as a naturally occurring molecule, driving interest in its synthesis and biological function.

Synthesis Methodologies

The synthesis of Cyclo(Pro-Pro) and other DKPs can be achieved through several established chemical methods. One of the classical and most direct approaches involves the thermal condensation of the corresponding amino acid methyl ester. Another common strategy is the solution-phase synthesis of the linear dipeptide followed by a cyclization step.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the solution-phase synthesis and cyclization of a dipeptide to form a diketopiperazine like Cyclo(Pro-Pro).

Detailed Experimental Protocol: Synthesis via Thermolysis

This protocol is adapted from classical methods for diketopiperazine synthesis.[3]

-

Esterification of L-Proline: L-Proline (1 equiv.) is suspended in methanol. The suspension is cooled to -10 °C, and thionyl chloride (1.2 equiv.) is added dropwise over 30 minutes, maintaining the temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid.

-

Thermolysis and Cyclization: The crude L-proline methyl ester hydrochloride is placed in a round-bottom flask fitted with a reflux condenser. Toluene is added as a solvent. The mixture is heated to reflux (approx. 110-120 °C) for 12-24 hours. During this process, the linear ester undergoes spontaneous intermolecular condensation and cyclization, eliminating methanol to form the diketopiperazine ring.

-

Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography to yield pure octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione, also known as Cyclo(L-prolyl-L-proline).

Biological Activity and Nootropic Potential

Research into the biological effects of proline-containing diketopiperazines has revealed significant potential, particularly in the central nervous system. While many studies focus on close analogs, the findings provide a strong basis for the therapeutic interest in Cyclo(Pro-Pro).

-

Nootropic and Memory-Enhancing Effects: Studies on related cyclic dipeptides have demonstrated memory-facilitating properties. For example, Cyclic Glycine-Proline (cGP), a metabolite of Insulin-like Growth Factor-1 (IGF-1), has been shown to improve spatial memory and reduce amyloid plaque burden in APP/PS1 transgenic mouse models of Alzheimer's disease.[4][5] The structural rigidity conferred by the proline residues is considered a key element for these nootropic and cognitive-enhancing properties.[6]

-

Neuroprotection: The neuroprotective actions of proline-containing DKPs are well-documented. Cyclo(L-Pro-L-Phe), for instance, protects neuronal cells from hydrogen peroxide-induced apoptosis and reduces the generation of reactive oxygen species (ROS).[7] Similarly, Cyclo(His-Pro) has been shown to protect against oxidative stress and traumatic injuries in the nervous system.[8] These activities suggest that Cyclo(Pro-Pro) may share a similar capacity to protect neural tissues from damage.

Quantitative Bioactivity Data

While extensive dose-response data for Cyclo(Pro-Pro) itself is limited in publicly accessible literature, valuable quantitative insights can be drawn from studies on its concentration in biological systems and the activity of structurally similar proline-containing diketopiperazines.

| Compound | Biological Context/Assay | Concentration / Dose | Observed Effect | Reference |

| Cyclo(Pro-Pro) | Quantification in L. brevis culture | 1.5 - 4.0 mg/L | Natural production by bacterium | [1][2] |

| Cyclo(Gly-Pro) | In vivo (APP/PS1 Mice) | 20 mg/kg (intranasal) | Improved spatial memory, reduced amyloid plaques | [4] |

| Cyclo(L-Pro-L-Phe) | In vitro (SH-SY5Y cells, H₂O₂ induced stress) | 10 µM | 66.4% cell viability | [7] |

| 20 µM | 74.6% cell viability | [7] | ||

| 40 µM | 80.4% cell viability | [7] | ||

| Cyclo(Pro-Pro-Phe-Phe) Analog | In vitro (Melanoma cell viability) | ~10 µM (CLA) | IC₅₀ after 48h | [9][10] |

| ~40 µM (P11) | IC₅₀ after 48h | [9][10] |

Mechanism of Action

The precise molecular targets of Cyclo(Pro-Pro) are still under investigation, but research on its close analogs provides a strong framework for its likely mechanisms of action, primarily involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival.

Key Signaling Pathways

Studies on compounds like Cyclo(His-Pro) and Cyclo(Pro-Phe) have implicated several critical pathways:

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a primary transcription factor that governs inflammatory responses. Several proline-containing DKPs have been shown to inhibit the activation and nuclear translocation of NF-κB, thereby exerting anti-inflammatory effects.[7][11]

-

Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Cyclo(His-Pro) has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[11]

-

PPAR-γ Agonism: Cyclo(L-Pro-L-Phe) has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism.[7] Activation of PPAR-γ can also inhibit the NF-κB pathway.

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a downstream effector of many growth factor and stress signals. It plays a complex role in cell fate, where its activation can lead to either proliferation or apoptosis depending on the context.[12] Its modulation is often linked to the upstream inflammatory and oxidative stress pathways influenced by DKPs.

The following diagram illustrates the potential interplay of these pathways, based on evidence from closely related diketopiperazines.

Example Experimental Protocol: Cell Viability (MTT) Assay

To assess the neuroprotective effects of Cyclo(Pro-Pro) against oxidative stress, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be employed, as described for analogous compounds.[7]

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to allow for adherence.

-

Compound Pretreatment: The cells are pretreated with varying concentrations of Cyclo(Pro-Pro) (e.g., 1 µM, 10 µM, 50 µM) dissolved in the appropriate cell culture medium for 10-12 hours. A vehicle control (medium only) and a positive control (e.g., another known neuroprotective agent) are included.

-

Induction of Oxidative Stress: Following pretreatment, an oxidative stressor such as hydrogen peroxide (H₂O₂) is added to the wells (excluding the negative control wells) at a predetermined cytotoxic concentration (e.g., 650 µM) and incubated for an additional 14-24 hours.

-

MTT Incubation: After the stress incubation period, 20 µL of MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3 hours in the dark at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The supernatant is carefully removed from each well, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the control cells (not exposed to H₂O₂). The protective effect of Cyclo(Pro-Pro) is determined by comparing the viability of cells pretreated with the compound to those treated with H₂O₂ alone.

Conclusion

From its early discovery as a natural product to its current status as a molecule of therapeutic interest, Cyclo(Pro-Pro) has a rich research history. Its simple, rigid structure makes it an attractive scaffold for synthetic chemistry and drug design. While much of the detailed mechanistic and quantitative data comes from its close chemical relatives, the collective evidence strongly supports its potential as a neuroprotective and nootropic agent. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for future research, enabling scientists to further explore the mechanisms of Cyclo(Pro-Pro) and develop its potential for clinical applications in neurodegenerative diseases and cognitive enhancement.

References

- 1. Cyclo(Pro-Pro) | CAS:6708-06-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Cyclo(Pro-Pro) | CAS:6708-06-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Characterization Guide for Cyclo(Pro-Pro)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization methods, and biological context of Cyclo(Pro-Pro), a cyclic dipeptide of interest in various scientific fields. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Cyclo(Pro-Pro), also known as cyclo(L-Pro-L-Pro), is a 2,5-diketopiperazine (DKP) formed from the condensation of two proline residues. DKPs represent a diverse class of cyclic dipeptides with a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. The rigid bicyclic structure of Cyclo(Pro-Pro) imparts unique conformational properties that are crucial for its biological function and make its characterization a key aspect of research. This guide summarizes the available spectroscopic data and experimental protocols to facilitate its identification and further investigation.

Spectroscopic Data

The structural elucidation of Cyclo(Pro-Pro) relies on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules. For Cyclo(Pro-Pro), both ¹H and ¹³C NMR are essential for confirming its identity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Cyclo(Pro-Pro) is characterized by signals corresponding to the protons of the two proline rings. Due to the symmetrical nature of the molecule, the number of signals is simplified.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| α-H | 4.40 - 4.48 | m | |

| δ-H | 3.41 - 3.60 | m | |

| β-H, γ-H | 2.25 - 2.37 | m |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for Cyclo(Pro-Pro) are in the following regions:

| Carbon | Chemical Shift (δ) in ppm |

| C=O (Amide Carbonyl) | ~170 |

| α-C | ~59 |

| δ-C | ~45 |

| β-C | ~28 |

| γ-C | ~22 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Cyclo(Pro-Pro) (C₁₀H₁₄N₂O₂), the expected exact mass is 194.1055 g/mol .

Expected Fragmentation Pattern (Electron Impact - EI)

| m/z | Proposed Fragment | Notes |

| 194 | [M]⁺ | Molecular Ion |

| 166 | [M - CO]⁺ | Loss of a carbonyl group |

| 124 | [M - C₄H₆O]⁺ | Fragmentation of the diketopiperazine ring |

| 97 | [C₅H₇NO]⁺ | Proline iminium ion derivative |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment |

Note: The fragmentation pattern can vary depending on the ionization method used (e.g., ESI, CI).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Cyclo(Pro-Pro) is expected to show characteristic absorption bands for the amide functional group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H Stretch (potential overtone or trace water) | Weak |

| 2850-2960 | C-H Stretch (aliphatic) | Medium-Strong |

| ~1650 | C=O Stretch (Amide I) | Strong |

| ~1450 | C-H Bend | Medium |

Note: A specific, detailed peak list for Cyclo(Pro-Pro) is not widely published. The provided values are based on characteristic functional group absorptions.

Experimental Protocols

Synthesis of Cyclo(L-Pro-L-Pro)

The synthesis of Cyclo(L-Pro-L-Pro) can be achieved through the cyclization of the linear dipeptide, L-Prolyl-L-Proline. A general and effective method involves the following steps:

Workflow for Cyclo(L-Pro-L-Pro) Synthesis

Detailed Methodology:

-

Protection of L-Proline: L-proline is protected at the N-terminus, commonly with a tert-butyloxycarbonyl (Boc) group. To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added, followed by the addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion. The Boc-protected L-proline is then extracted and purified.

-

Esterification of L-Proline: L-proline is esterified, typically to its methyl or ethyl ester, to protect the C-terminus. This can be achieved by reacting L-proline with thionyl chloride in methanol or ethanol at low temperatures.

-

Peptide Coupling: The Boc-protected L-proline is coupled with the L-proline methyl ester hydrochloride. A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) is commonly used in a solvent like dichloromethane (DCM) or dimethylformamide (DMF). A base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt. The reaction mixture is stirred until the formation of the linear dipeptide, Boc-L-Pro-L-Pro-OMe, is complete.

-

Deprotection: The Boc protecting group is removed from the N-terminus of the linear dipeptide using a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent.

-

Cyclization: The deprotected linear dipeptide ester is then subjected to cyclization. This is typically achieved by heating the compound in a high-boiling point solvent such as isopropanol or toluene under reflux conditions. The intramolecular aminolysis of the ester leads to the formation of the diketopiperazine ring.

-

Purification: The crude Cyclo(L-Pro-L-Pro) is purified, usually by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization Methods

Workflow for Characterization

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified Cyclo(Pro-Pro) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or for more fragmentation, Electron Impact - EI). Acquire the mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Biological Activity and Signaling Pathways

While specific signaling pathways for Cyclo(Pro-Pro) are not extensively documented, other proline-containing cyclic dipeptides have been shown to modulate important cellular signaling cascades. A well-studied example is Cyclo(His-Pro), which exhibits anti-inflammatory and neuroprotective effects through the modulation of the NF-κB and Nrf2 signaling pathways. This can serve as a representative model for the potential biological roles of proline-containing cyclodipeptides.

Cyclo(His-Pro) Signaling Pathway

This pathway illustrates that Cyclo(His-Pro) can activate the Nrf2 antioxidant response, leading to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1). In turn, HO-1 can inhibit the pro-inflammatory NF-κB pathway, which is activated by inflammatory stimuli. This dual action highlights the therapeutic potential of such cyclodipeptides. It is plausible that Cyclo(Pro-Pro) could exhibit similar or other significant biological activities through the modulation of these or other signaling pathways.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of Cyclo(Pro-Pro). While a complete set of assigned high-resolution spectroscopic data is not fully available in the public literature, the information provided here, including typical chemical shift ranges, expected mass fragmentation patterns, and characteristic IR absorptions, serves as a strong foundation for its identification. The detailed experimental protocols for synthesis and characterization offer a practical guide for researchers. Furthermore, the inclusion of a representative signaling pathway for a related proline-containing cyclodipeptide provides a biological context and rationale for the continued investigation of Cyclo(Pro-Pro) and its analogs in drug discovery and development. Further research is warranted to fully elucidate the spectroscopic properties and biological functions of this intriguing molecule.

Solubility and stability of Cyclo(Pro-Pro) in different solvents

An In-depth Technical Guide to the Solubility and Stability of Cyclo(Pro-Pro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cyclo(Pro-Pro), a cyclic dipeptide of interest in various scientific fields. The information presented herein is curated to assist in experimental design, formulation development, and analytical method validation.

Executive Summary

Cyclo(Pro-Pro), also known as a diketopiperazine (DKP), is a cyclic dipeptide formed from two proline residues. Understanding its solubility and stability in various solvents and conditions is crucial for its application in research and development. This document summarizes the available quantitative and qualitative data on the solubility of Cyclo(Pro-Pro) and its analogs, details its stability under different environmental factors, and provides standardized experimental protocols for its characterization.

Solubility of Cyclo(Pro-Pro) and Related Diketopiperazines

Table 1: Qualitative Solubility of Cyclo(Pro-Pro)

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Table 2: Quantitative Solubility of Proline-Containing Cyclic Dipeptides

| Compound | Solvent | Solubility |

| Cyclo(L-Pro-L-Val) | PBS (pH 7.2) | 3 mg/mL[1] |

| Cyclo(L-prolyl-L-valyl) | Water | 7.49 g/L (Calculated)[2] |

| Cyclo(Pro-Gly) | DMSO | 100 mg/mL[3] |

| Cyclo(Pro-Gly) | DMSO | >10 mg/mL[4] |

Note: The data for related compounds should be used as an estimation for the solubility of Cyclo(Pro-Pro) and may not be fully representative.

Stability of Cyclo(Pro-Pro)

The stability of Cyclo(Pro-Pro) is influenced by several factors, primarily pH and temperature. Generally, diketopiperazines are known for their high stability due to their rigid structure, making them resistant to enzymatic degradation[5].

Effect of pH and Temperature

Studies on the formation of Cyclo(Pro-Pro) indicate that it is more readily formed under basic conditions (optimum pH around 10.7) and at elevated temperatures (e.g., 55-85 °C)[6]. Conversely, under neutral or acidic conditions, its formation is significantly reduced[6]. This suggests that the reverse reaction, the hydrolysis of the amide bonds, would be more favorable under strongly acidic or basic conditions, although specific degradation kinetics for Cyclo(Pro-Pro) are not widely reported. At pH values between 3 and 8, related diketopiperazines have been shown to be stable.

Degradation Pathways

The primary degradation pathway for diketopiperazines is the hydrolysis of the two amide bonds, which would yield the linear dipeptide Pro-Pro. This can be followed by further degradation to the constituent proline amino acids.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard shake-flask solubility assay procedures[7].

Objective: To determine the equilibrium solubility of Cyclo(Pro-Pro) in an aqueous buffer.

Materials:

-

Cyclo(Pro-Pro) solid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or suitable containers

-

Orbital shaker/incubator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid Cyclo(Pro-Pro) to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be visually apparent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of Cyclo(Pro-Pro) in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Testing Using HPLC

This protocol outlines a general approach for assessing the stability of Cyclo(Pro-Pro) under various stress conditions.

Objective: To evaluate the stability of Cyclo(Pro-Pro) under conditions of heat, acid, base, and oxidation.

Materials:

-

Cyclo(Pro-Pro) stock solution of known concentration

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a UV or MS detector

-

C18 reversed-phase HPLC column

-

Incubators/water baths

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of Cyclo(Pro-Pro) in water or a suitable buffer. For forced degradation studies, add the stressor (HCl, NaOH, or H₂O₂) to the sample solutions. A control sample with no stressor should also be prepared.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample with 0.1 N HCl and incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix the sample with 0.1 N NaOH and incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the sample before analysis.

-

Oxidation: Mix the sample with 3% H₂O₂ and store at room temperature for a defined period.

-

Thermal Degradation: Incubate a solution of Cyclo(Pro-Pro) at an elevated temperature (e.g., 60 °C).

-

-

Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact Cyclo(Pro-Pro) from any potential degradation products.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1 mL/min

-

Detection: UV at 210 nm

-

-

-

Data Analysis: Calculate the percentage of Cyclo(Pro-Pro) remaining at each time point relative to the initial concentration. Identify and quantify any degradation products.

Visualizations

Caption: Experimental workflow for determining the solubility and stability of Cyclo(Pro-Pro).

Caption: Key factors influencing the stability of Cyclo(Pro-Pro) in solution.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Showing Compound cyclo(L-Prolyl-L-valyl) (FDB093683) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CYCLO(-GLY-PRO) CAS#: 3705-27-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to Cyclo(Pro-Pro), a Diketopiperazine Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Pro-L-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring molecule found in various microorganisms and food products.[1] DKPs represent the simplest form of cyclic peptides and are known for their remarkable structural stability and diverse biological activities.[2] This technical guide provides a comprehensive overview of Cyclo(Pro-Pro), focusing on its chemical properties, biological functions, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

Cyclo(Pro-Pro) is a bicyclic molecule formed from the condensation of two L-proline amino acid residues. Its rigid structure imparts significant stability against proteolytic degradation, a desirable characteristic for therapeutic agents.

Table 1: Chemical and Physical Properties of Cyclo(Pro-Pro)

| Property | Value | Reference |

| IUPAC Name | (3S,8aS)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | PubChem CID: 529063 |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 6708-06-1 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water, methanol, and DMSO | |

| logP | -1.2 (Predicted) |

Biological Activities and Therapeutic Potential

Cyclo(Pro-Pro) and its related DKP analogs exhibit a wide range of biological activities, highlighting their potential for therapeutic applications in various disease areas.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of proline-containing DKPs. While specific MIC values for Cyclo(Pro-Pro) are not extensively documented in publicly available literature, related compounds have shown significant activity against various pathogens. For instance, Cyclo(L-Phe-L-Pro) has demonstrated antifungal activity with a Minimum Inhibitory Concentration (MIC) of 20 mg/mL against Aspergillus fumigatus.[3]

Table 2: Antimicrobial and Antifungal Activities of Proline-Containing DKPs

| Compound | Organism | Activity (MIC) | Reference |

| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 mg/mL | [3] |

| Cyclo(L-Leu-L-Pro) | Escherichia coli | 512 µg/mL | [2] |

| Cyclo(L-Leu-L-Pro) | Staphylococcus aureus | 512 µg/mL | [2] |

| Cyclo(L-Pro-L-Val) | Escherichia coli | 512 µg/mL | [2] |

| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 256 µg/mL | [2] |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | [4] |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL | [4] |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Proline-containing DKPs have been shown to interfere with QS systems. For example, the effect of QS inhibitors can be quantified by measuring the inhibition of violacein production in the biosensor strain Chromobacterium violaceum.

Neuroprotective Effects

While direct evidence for Cyclo(Pro-Pro) is emerging, related DKPs like Cyclo(His-Pro) have demonstrated significant neuroprotective effects. These compounds can protect neuronal cells from oxidative stress-induced apoptosis by modulating key signaling pathways such as NF-κB and Nrf2.[5][6] Given the structural similarities, it is plausible that Cyclo(Pro-Pro) may also possess neuroprotective properties.

Cytotoxic Activity against Cancer Cells

Certain cyclic dipeptides have been investigated for their anticancer potential. For instance, a derivative, Cyclo(Pro-Pro-Phe-Phe), has shown cytotoxic effects against melanoma cells.[7]

Table 3: Cytotoxicity of a Cyclo(Pro-Pro) Derivative

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Cyclo(Pro-Pro-Phe-Phe) analog (CLA) | Melanoma (DMBC29) | 9.42 µM | [7] |

| Cyclo(Pro-Pro-Phe-Phe) analog (CLA) | Melanoma (DMBC28) | 11.96 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Cyclo(Pro-Pro).

Synthesis of Cyclo(Pro-Pro)

The synthesis of Cyclo(Pro-Pro) can be achieved through the cyclization of the linear dipeptide, Pro-Pro. A common method involves the following steps:

-

Protection of L-Proline: The amino group of L-proline is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

-

Coupling Reaction: The protected L-proline is coupled with a second L-proline methyl ester using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent (e.g., dichloromethane).

-

Deprotection: The protecting group on the dipeptide is removed under acidic conditions (for Boc) or basic conditions (for Fmoc).

-

Cyclization: The deprotected linear dipeptide is induced to cyclize under basic conditions (e.g., sodium methoxide in methanol) or by heating in a suitable solvent like isopropanol, leading to the formation of Cyclo(Pro-Pro).

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol describes a method to screen for QS inhibitory activity by measuring the inhibition of violacein pigment production in C. violaceum.

-

Preparation of Bacterial Culture: Inoculate a single colony of C. violaceum (e.g., ATCC 12472) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

-

Assay Setup: In a 96-well microtiter plate, add 180 µL of fresh LB broth to each well.

-

Addition of Test Compound: Add 20 µL of Cyclo(Pro-Pro) solution (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 1%) at various concentrations to the wells. Include a solvent control.

-

Inoculation: Add 20 µL of the overnight culture of C. violaceum to each well.

-

Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.

-

Quantification of Violacein:

-

After incubation, add 150 µL of DMSO to each well and mix thoroughly to lyse the cells and solubilize the violacein.

-

Measure the absorbance at 585 nm using a microplate reader.

-

The percentage of violacein inhibition is calculated using the formula: [(Control OD₅₈₅ - Test OD₅₈₅) / Control OD₅₈₅] x 100.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Cyclo(Pro-Pro) on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Cyclo(Pro-Pro) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-